Prinaberel

Description

PRINABEREL is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

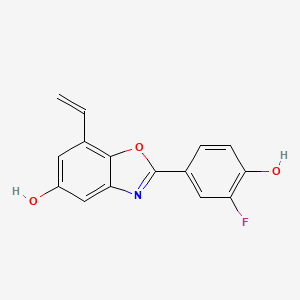

an estrogen receptor beta agonist; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

7-ethenyl-2-(3-fluoro-4-hydroxyphenyl)-1,3-benzoxazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO3/c1-2-8-5-10(18)7-12-14(8)20-15(17-12)9-3-4-13(19)11(16)6-9/h2-7,18-19H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQIMZDXIAHJKQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C2C(=CC(=C1)O)N=C(O2)C3=CC(=C(C=C3)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301030354 | |

| Record name | Prinaberel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524684-52-4 | |

| Record name | 2-(3-Fluoro-4-hydroxyphenyl)-7-vinyl-1,3-benzoxazol-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524684-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prinaberel [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0524684524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prinaberel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06832 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prinaberel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 524684-52-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRINABEREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9C8MNF7CA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Prinaberel: A Technical Whitepaper on the Mechanism of Action of a Selective Estrogen Receptor β Agonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prinaberel (also known as ERB-041 and WAY-202041) is a synthetic, nonsteroidal, and highly selective agonist for Estrogen Receptor β (ERβ), a key nuclear hormone receptor.[1] Its discovery and characterization have been pivotal in elucidating the distinct physiological roles of ERβ compared to the classical Estrogen Receptor α (ERα). While ERα activation is linked to proliferative effects in tissues like the uterus and breast, ERβ activation often exerts anti-proliferative and anti-inflammatory effects.[2][3][4] Prinaberel's high selectivity makes it an invaluable research tool and a potential therapeutic agent for a range of conditions, including inflammatory diseases and various cancers.[1] This document provides an in-depth technical overview of Prinaberel's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of its core signaling pathways.

Receptor Selectivity and Binding Affinity

The therapeutic potential of Prinaberel is fundamentally rooted in its high selectivity for ERβ over ERα. The ligand-binding domains of ERα and ERβ share approximately 60% amino acid sequence identity, but critical differences in the amino acids within the ligand-binding pocket allow for the design of selective small molecules like Prinaberel.[2] This selectivity minimizes the risks associated with ERα activation, such as uterotrophic effects and stimulation of mammary tissue development.[2][5]

Quantitative Binding and Potency Data

Prinaberel demonstrates potent agonism at ERβ across multiple species with a significantly lower affinity for ERα, highlighting its selectivity. The half-maximal inhibitory concentration (IC50) values, which measure the concentration of the drug required to inhibit 50% of a biological process, are summarized below.

| Receptor Subtype | Species | IC50 (nM) | Selectivity (Fold) |

| ERβ | Human | 5.4 | >200-fold vs. Human ERα |

| ERβ | Rat | 3.1 | >200-fold vs. Rat ERα |

| ERβ | Mouse | 3.7 | >200-fold vs. Mouse ERα |

Table 1: Binding Potency and Selectivity of Prinaberel for ERβ. Data sourced from MedchemExpress.[6][7]

Core Mechanism of Action: Signaling Pathways

Prinaberel exerts its effects through both classical genomic and rapid non-genomic signaling pathways upon binding to ERβ.

Genomic Signaling Pathway

The classical, or genomic, pathway involves the direct regulation of gene transcription. Upon entering the cell, Prinaberel binds to ERβ, which is primarily located in the nucleus. This binding induces a conformational change in the receptor, leading to its dimerization. The Prinaberel-ERβ dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. This interaction recruits a complex of co-activator or co-repressor proteins, ultimately modulating the transcription of genes involved in processes like cell cycle control, apoptosis, and inflammation.[8]

Figure 1: Prinaberel's classical genomic signaling pathway.

Non-Genomic Signaling Pathways

Prinaberel also initiates rapid signaling cascades that are independent of direct gene transcription. These pathways often involve membrane-associated ERβ and the modulation of various kinase activities.

3.2.1 WNT/β-catenin Pathway Dampening: In skin cancer models, Prinaberel has been shown to be a potent chemopreventive agent by dampening the WNT/β-catenin signaling pathway.[6][7] This pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. By inhibiting this pathway, Prinaberel helps to control aberrant cell growth.

3.2.2 PI3K/AKT Pathway Inhibition: Prinaberel can diminish the activity of the Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (AKT) pathway.[7] The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and migration. Inhibition of this pathway by Prinaberel is associated with an enhancement in E-cadherin expression, leading to reduced cell migration and tumor invasiveness.[7]

3.2.3 NF-κB Pathway Suppression: In models of inflammation, such as endometriosis, Prinaberel suppresses the activation of Nuclear Factor-kappa B (NF-κB).[9] NF-κB is a key transcription factor that governs the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2. Prinaberel's ability to reduce the expression of phosphorylated NF-κB p65 (p-NFκBp65) underlies its significant anti-inflammatory properties.[7]

Figure 2: Key non-genomic pathways modulated by Prinaberel.

Pharmacological Effects and Therapeutic Applications

Prinaberel's selective activation of ERβ translates into a distinct pharmacological profile with potential utility in several human diseases.[2]

| Therapeutic Area | Key Pharmacological Effects | Observed Outcomes in Preclinical Models |

| Oncology | Induces apoptosis; Causes cell cycle arrest; Reduces proliferation and angiogenesis; Diminishes tumor invasiveness.[6][7] | Suppresses development of squamous cell carcinoma in mice; Promotes apoptosis in ovarian cancer cells.[7] |

| Inflammation | Suppresses pro-inflammatory signaling (NF-κB); Reduces expression of iNOS and COX-2.[7][9] | Investigated for inflammatory bowel disease, rheumatoid arthritis, and sepsis.[1] |

| Endometriosis | Anti-inflammatory and anti-proliferative effects. | Has been under investigation by Wyeth for this condition.[1] |

Table 2: Summary of Prinaberel's Pharmacological Effects in Key Therapeutic Areas.

Experimental Protocols and Methodologies

The characterization of Prinaberel's mechanism of action relies on a suite of standard and advanced molecular and cellular biology assays.

Receptor Binding Assay

-

Objective: To determine the binding affinity (IC50) and selectivity of Prinaberel for ERβ versus ERα.

-

Methodology:

-

Receptor Preparation: Full-length human ERα and ERβ proteins are expressed and purified from a suitable system (e.g., baculovirus-infected insect cells).

-

Competitive Binding: A constant concentration of a radiolabeled estrogen (e.g., [3H]-Estradiol) is incubated with either ERα or ERβ protein.

-

Test Compound Addition: Increasing concentrations of unlabeled Prinaberel are added to the incubation mixture to compete with the radiolabeled ligand for binding to the receptor.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand using a method like hydroxylapatite precipitation or filter binding.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of Prinaberel. The IC50 value is calculated using non-linear regression analysis. Selectivity is determined by the ratio of IC50 (ERα) / IC50 (ERβ).

-

ERE-Luciferase Reporter Gene Assay

-

Objective: To measure the functional agonist activity of Prinaberel at ERβ and ERα.

-

Methodology:

-

Cell Culture and Transfection: A suitable cell line that does not endogenously express ERs (e.g., HEK-293) is used. Cells are co-transfected with two plasmids: one expressing either full-length human ERα or ERβ, and a second "reporter" plasmid containing a luciferase gene under the control of a promoter with multiple EREs.[5]

-

Compound Treatment: After transfection, cells are treated with varying concentrations of Prinaberel for 18-24 hours.

-

Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase substrate is added to the lysate.

-

Signal Detection: The light produced by the luciferase enzyme is measured using a luminometer.

-

Data Analysis: The luminescence signal, which is proportional to the transcriptional activity of the receptor, is plotted against the log concentration of Prinaberel to determine the EC50 (half-maximal effective concentration).

-

Figure 3: Workflow for an ERE-Luciferase reporter gene assay.

Western Blotting for Signaling Pathway Analysis

-

Objective: To quantify changes in the expression or phosphorylation status of key proteins in signaling pathways modulated by Prinaberel.

-

Methodology:

-

Cell Culture and Treatment: Target cells (e.g., A431 human squamous cell carcinoma cells) are treated with Prinaberel at a specific concentration (e.g., 10 µM) for various time points.[7]

-

Protein Extraction: Cells are lysed with a buffer containing protease and phosphatase inhibitors to obtain total protein extracts.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-AKT, total AKT, p-NFκBp65, COX-2, E-cadherin) followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.

-

Analysis: The intensity of the bands is quantified using densitometry software, and protein levels are normalized to a loading control (e.g., β-actin or GAPDH).

-

Conclusion

Prinaberel is a highly potent and selective ERβ agonist that acts through a dual mechanism involving both genomic and non-genomic signaling pathways. Its ability to selectively activate ERβ allows it to exert beneficial anti-proliferative, pro-apoptotic, and anti-inflammatory effects while avoiding the adverse effects associated with ERα activation. The detailed understanding of its mechanism of action, from receptor binding to the modulation of key cellular pathways like WNT/β-catenin, PI3K/AKT, and NF-κB, provides a strong rationale for its continued investigation as a therapeutic agent for cancer, endometriosis, and inflammatory disorders. The experimental methodologies outlined herein provide a robust framework for the further characterization of Prinaberel and the development of next-generation selective ERβ agonists.

References

- 1. Prinaberel - Wikipedia [en.wikipedia.org]

- 2. The unexpected science of estrogen receptor-β selective agonists: a new class of anti-inflammatory agents? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity of Estrogen Receptor β Agonists in Therapy-Resistant Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Small molecule conjugates with selective estrogen receptor β agonism promote anti-aging benefits in metabolism and skin recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Estrogen Signaling via Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]

- 9. axonmedchem.com [axonmedchem.com]

ERB-041: A Technical Guide to a Selective Estrogen Receptor Beta Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

ERB-041 is a potent and highly selective synthetic agonist for Estrogen Receptor Beta (ERβ). Its discovery has been instrumental in elucidating the distinct physiological roles of ERβ versus Estrogen Receptor Alpha (ERα), paving the way for targeted therapeutic strategies. This technical guide provides a comprehensive overview of ERB-041, including its mechanism of action, binding affinity and selectivity, preclinical and clinical findings, and detailed experimental protocols. The information is intended to serve as a valuable resource for researchers and professionals in the fields of endocrinology, immunology, oncology, and drug development.

Introduction

The identification of a second estrogen receptor, ERβ, in 1996 sparked significant interest in understanding its unique functions, distinct from the well-characterized ERα.[1] The development of selective ligands has been crucial in this endeavor. ERB-041, developed by Wyeth Research, is a non-steroidal, small molecule that exhibits high binding affinity and remarkable selectivity for ERβ.[1][2] This selectivity allows for the specific interrogation of ERβ-mediated signaling pathways and has revealed its potential therapeutic utility in various disease models, particularly those with an inflammatory component.[3][4]

Chemical Structure:

ERB-041, chemically known as 7-ethenyl-2-(3-fluoro-4-hydroxyphenyl)-5-benzoxazolol, is a benzoxazole derivative.[5][6]

Mechanism of Action

ERB-041 functions as a full agonist at the Estrogen Receptor Beta.[1] Upon binding, it induces a conformational change in the receptor, leading to the formation of receptor dimers (either homodimers of ERβ or heterodimers with ERα).[7] These dimers then translocate to the nucleus where they bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[8]

Furthermore, ERβ activation by ERB-041 has been shown to influence intracellular signaling cascades through non-genomic mechanisms, including the modulation of the PI3K/AKT and WNT/β-catenin pathways.[9][10][11]

Quantitative Data: Binding Affinity and Potency

The selectivity of ERB-041 for ERβ over ERα is a key feature, with studies demonstrating a greater than 200-fold preference.[1][5] The following tables summarize the quantitative data for ERB-041's binding affinity (IC50) and functional potency (EC50).

Table 1: ERB-041 Binding Affinity (IC50) for Estrogen Receptors [1][5][6]

| Species | ERβ IC50 (nM) | ERα IC50 (nM) | Selectivity (ERα IC50 / ERβ IC50) |

| Human | 3 - 5.4 | 1200 - 1216 | ~222 - 400 |

| Rat | 3.1 | 620 | ~200 |

| Mouse | 3.7 | 750 | ~203 |

Table 2: Functional Potency (EC50) of ERB-041 [1][6]

| Assay | Cell Line | Receptor | EC50 (nM) |

| IGFBP4 mRNA induction | SAOS-2 | Human ERβ | 20 |

Signaling Pathways Modulated by ERB-041

ERB-041, through its selective activation of ERβ, modulates several key signaling pathways implicated in inflammation and cancer.

Anti-inflammatory Signaling via NF-κB Inhibition

In inflammatory contexts, ERB-041 has been shown to suppress the activation of the NF-κB (nuclear factor-kappa B) pathway. This is a critical pathway that drives the expression of pro-inflammatory cytokines and enzymes.

Caption: ERB-041 mediated inhibition of the NF-κB pathway.

Downregulation of WNT/β-catenin Signaling in Cancer

In the context of certain cancers, such as skin and colorectal cancer, ERB-041 has been demonstrated to downregulate the WNT/β-catenin signaling pathway.[9][12] This pathway is often aberrantly activated in cancer, leading to increased cell proliferation and survival.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of an estrogen receptor-beta agonist in animal models of human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. ERB 041 | Estrogen and Related Receptors | Tocris Bioscience [tocris.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Estrogen receptor beta - Wikipedia [en.wikipedia.org]

- 8. Estrogen receptor β: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Erb-041, an estrogen receptor-β agonist, inhibits skin photocarcinogenesis in SKH-1 hairless mice by downregulating the WNT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Estrogen receptor modulators genistein, daidzein and ERB-041 inhibit cell migration, invasion, proliferation and sphere formation via modulation of FAK and PI3K/AKT signaling in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Downstream Signaling Pathways of Prinaberel

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prinaberel (also known as ERB-041) is a potent and highly selective synthetic agonist for Estrogen Receptor β (ERβ), a nuclear hormone receptor with diverse physiological roles.[1][2] Its selectivity for ERβ over ERα makes it a valuable tool for elucidating the specific functions of ERβ-mediated signaling and a potential therapeutic agent for various conditions, including cancer and inflammatory diseases. This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by Prinaberel. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling cascades to facilitate a deeper understanding of its mechanism of action.

Core Signaling Pathways Modulated by Prinaberel

Prinaberel, upon binding to ERβ, initiates a cascade of intracellular events that influence gene expression and cellular processes. The primary downstream signaling pathways affected by Prinaberel include the WNT/β-catenin pathway, the PI3K/AKT pathway, the NFκB signaling pathway, and the intrinsic apoptosis pathway.

WNT/β-catenin Signaling Pathway

Prinaberel has been shown to dampen the WNT/β-catenin signaling pathway, which is often aberrantly activated in various cancers.[3][4] Activation of ERβ by Prinaberel leads to a reduction in the expression of key components of the WNT pathway, including Wnt ligands and β-catenin. This, in turn, decreases the transcription of WNT target genes that are critical for cell proliferation and survival, such as c-Myc and Cyclin D1.[4][5]

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Prinaberel has been demonstrated to inhibit this pathway by diminishing the phosphorylation of PI3K and AKT.[3][6] This inhibitory effect is associated with an enhancement in the expression of the cell adhesion molecule E-cadherin, leading to reduced cell migration and invasion, particularly in the context of ovarian and skin cancers.[3]

NFκB Signaling Pathway

The NFκB pathway is a key regulator of inflammation. In conditions like endometriosis, where inflammation plays a significant role, Prinaberel has been shown to suppress the pro-inflammatory NFκB signaling pathway.[7][8] It achieves this by reducing the expression of phosphorylated NFκBp65, as well as downstream inflammatory mediators like iNOS and COX-2.[3]

Apoptosis and Cell Cycle Regulation

Prinaberel promotes apoptosis, or programmed cell death, in various cancer cell types, including ovarian and squamous cell carcinoma.[3][9] This is achieved through the regulation of pro- and anti-apoptotic proteins. Furthermore, Prinaberel can induce cell cycle arrest, primarily at the G1 phase, by reducing the expression of G1 cyclins (D1, D2, and D3) and cyclin-dependent kinase 4 (CDK4).[3]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the activity and effects of Prinaberel.

Table 1: Prinaberel (ERB-041) IC50 Values for Estrogen Receptors

| Receptor | Species | IC50 (nM) | Reference |

| ERβ | Human | 5.4 | [3] |

| ERβ | Rat | 3.1 | [3] |

| ERβ | Mouse | 3.7 | [3] |

| ERα | Human | 1200 | [10] |

| ERα | Rat | 620 | [3] |

| ERα | Mouse | 750 | [3] |

Table 2: Effects of Prinaberel on Cell Proliferation in Ovarian Cancer Cells

| Cell Line | Treatment Condition | Effect | Reference |

| SKOV-3 | 0.01-10 µM Prinaberel | Dose- and time-dependent inhibition of cell proliferation | [3] |

Table 3: Effects of Prinaberel on Apoptosis in Ovarian Cancer Cells

| Cell Line | Treatment Condition | Effect | Reference |

| SKOV-3 | 10 µM Prinaberel for 48 hours | Promotes apoptosis | [3] |

Table 4: Effects of Prinaberel on Squamous Cell Carcinoma (SCC) Cells

| Cell Line | Treatment Condition | Effect | Reference |

| Human SCC cells | 0-60 µM Prinaberel for 24 hours | Induces cell differentiation, cell cycle arrest, and reduces colony formation | [3] |

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. Prinaberel - Wikipedia [en.wikipedia.org]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Erb-041, an estrogen receptor-β agonist, inhibits skin photocarcinogenesis in SKH-1 hairless mice by downregulating the WNT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pure.skku.edu [pure.skku.edu]

- 6. mdpi.com [mdpi.com]

- 7. An Update on the Multifaceted Role of NF-kappaB in Endometriosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of NF-kappaB in endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oaepublish.com [oaepublish.com]

- 10. bio-techne.com [bio-techne.com]

The Therapeutic Potential of Prinaberel: A Technical Guide for Researchers

Prinaberel (ERB-041) , a synthetic, nonsteroidal, and highly selective agonist of the Estrogen Receptor β (ERβ), has emerged as a compound of significant interest for its potential therapeutic applications in a range of diseases. This document provides a comprehensive overview of the preclinical and clinical research conducted on Prinaberel, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental protocols.

Core Mechanism of Action

Prinaberel exerts its effects by selectively binding to and activating ERβ, a nuclear hormone receptor.[1] This selectivity is crucial, as ERβ activation often leads to anti-inflammatory and anti-proliferative effects, contrasting with the proliferative effects sometimes associated with Estrogen Receptor α (ERα) activation. Prinaberel displays over 200-fold selectivity for ERβ over ERα.[2] Its therapeutic potential stems from its ability to modulate key signaling pathways implicated in various pathologies.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies on Prinaberel.

Table 1: In Vitro Efficacy of Prinaberel

| Parameter | Species | ER Subtype | Value | Cell Line | Reference |

| IC50 | Human | ERβ | 5.4 nM | - | [2] |

| IC50 | Rat | ERβ | 3.1 nM | - | [2] |

| IC50 | Mouse | ERβ | 3.7 nM | - | [2] |

| Proliferation Inhibition | Human | - | 0.01-10 µM (dose-dependent) | SKOV-3, A2780CP, OVCAR-3 | [2] |

| Apoptosis Induction | Human | - | 10 µM (48 hours) | SKOV-3 | [2] |

| Cell Cycle Arrest | Human | - | 0-60 µM (24 hours) | Human SCC cells | [2] |

Table 2: Preclinical In Vivo Efficacy of Prinaberel

| Disease Model | Animal Model | Dosage | Route | Key Findings | Reference |

| Inflammatory Bowel Disease | HLA-B27 transgenic rat | 1 mg/kg/day | Oral | Reversal of chronic diarrhea, improved colon histology | [3] |

| Rheumatoid Arthritis | Lewis rat adjuvant-induced arthritis | 1 mg/kg/day | Oral | Reduction in joint scores from 12 to 1 over 10 days; 50-75% reduction in synovitis and Mankin scores | [3] |

| Skin Photocarcinogenesis | SKH-1 hairless mice | 2 mg/mouse | Topical | 60% reduction in tumor number, 84% reduction in tumor volume | [4] |

| Sepsis | Murine cecal ligation and puncture (CLP) and pneumococcal pneumonia models | Not specified | Not specified | Significant survival benefit |

Key Signaling Pathways Modulated by Prinaberel

Prinaberel's therapeutic effects are mediated through its influence on several critical intracellular signaling pathways.

WNT/β-catenin Signaling Pathway

In the context of skin cancer, Prinaberel has been shown to dampen the WNT/β-catenin signaling pathway.[2][4] This pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers. By inhibiting this pathway, Prinaberel can suppress tumor growth.

PI3K/AKT Signaling Pathway

Prinaberel has been observed to diminish the phosphorylation of PI3K and AKT.[2] The PI3K/AKT pathway is a critical regulator of cell survival, proliferation, and migration. Its inhibition by Prinaberel contributes to the induction of apoptosis in cancer cells.

NF-κB Signaling Pathway

In inflammatory conditions such as endometriosis, Prinaberel has been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes like iNOS and COX-2.[5] This inhibition is achieved by preventing the nuclear translocation of the p65 subunit of NF-κB.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on Prinaberel.

In Vitro Assays

Cell Lines and Culture:

-

Human squamous cell carcinoma (SCC) cells (e.g., A431) and ovarian cancer cell lines (e.g., SKOV-3, A2780CP, OVCAR-3) were used.[2]

-

Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay:

-

Method: XTT or MTS assays were typically used.

-

Protocol: Cells were seeded in 96-well plates and treated with varying concentrations of Prinaberel (e.g., 0.01-10 µM) for specified durations (e.g., 24-48 hours).[2] A solution containing a tetrazolium salt (XTT or MTS) and an electron-coupling reagent was then added to each well. The absorbance, which is proportional to the number of viable cells, was measured using a microplate reader.

Apoptosis Assay:

-

Method: Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry.

-

Protocol: Cells were treated with Prinaberel (e.g., 10 µM for 48 hours).[2] After treatment, cells were harvested, washed, and resuspended in a binding buffer. Annexin V-FITC and PI were added, and the cells were incubated in the dark. The percentage of apoptotic cells (Annexin V-positive) was quantified using a flow cytometer.

Western Blot Analysis:

-

Protocol: Cells were treated with Prinaberel and then lysed to extract total protein. Protein concentration was determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., p-NFκBp65, iNOS, COX-2, p-PI3K, p-AKT, cyclins, CDKs).[2] After washing, the membrane was incubated with a horseradish peroxidase-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence detection system.

Preclinical Animal Models

General Animal Husbandry:

-

Animals were housed in controlled environments with standard chow and water ad libitum, and all procedures were conducted in accordance with institutional animal care and use committee guidelines.

Inflammatory Bowel Disease (IBD) Model:

-

Animal Model: HLA-B27 transgenic rats, which spontaneously develop a chronic inflammatory bowel disease resembling human IBD.[3]

-

Treatment Protocol: Prinaberel was administered orally at a dose of 1 mg/kg/day.[3]

-

Efficacy Evaluation: Efficacy was assessed by monitoring clinical signs such as diarrhea and by histological scoring of colon tissue sections for inflammation and tissue damage.[3]

Rheumatoid Arthritis (RA) Model:

-

Animal Model: Lewis rats with adjuvant-induced arthritis, a common model for human rheumatoid arthritis.[3]

-

Treatment Protocol: Prinaberel was administered orally at a dose of 1 mg/kg/day, starting after the onset of disease.[3]

-

Efficacy Evaluation: Disease severity was evaluated using a clinical scoring system for joint inflammation (e.g., on a scale of 0-12). Histological analysis of the joints was performed to assess synovitis and cartilage damage (Mankin score).[3]

Skin Photocarcinogenesis Model:

-

Animal Model: SKH-1 hairless mice.[2]

-

Treatment Protocol: Mice were exposed to UVB irradiation to induce skin tumors. Prinaberel (2 mg/mouse in 200µl ethanol) was applied topically 30 minutes prior to each UVB irradiation for a period of 30 weeks.[2]

-

Efficacy Evaluation: Tumor incidence, number, and volume were measured. Immunohistochemical analysis was performed on tumor tissues to assess markers of proliferation (e.g., PCNA), angiogenesis (e.g., CD31), and apoptosis.

Clinical Trial Data

Prinaberel has been evaluated in Phase II clinical trials for endometriosis and rheumatoid arthritis.

-

Rheumatoid Arthritis (NCT00141830): A 12-week, randomized, placebo-controlled study in 291 patients with active RA showed that Prinaberel (at doses of 5, 25, or 75 mg) did not demonstrate a statistically significant difference from placebo in achieving ACR20, the primary endpoint. The drug was, however, well-tolerated.

-

Endometriosis (NCT00318500): A Phase II study was conducted to evaluate the safety and efficacy of Prinaberel in reducing endometriosis-associated symptoms.[6] While the trial has been completed, the results have not been made publicly available in peer-reviewed literature. This represents a significant gap in the publicly available data on the clinical therapeutic potential of Prinaberel for this indication.

Conclusion and Future Directions

Future research should focus on:

-

Elucidating the precise molecular mechanisms underlying the differential effects of Prinaberel in various disease contexts.

-

Identifying patient populations that are most likely to respond to ERβ-targeted therapies through the use of biomarkers.

-

Exploring the potential of Prinaberel in combination with other therapeutic agents.

The journey of Prinaberel from a promising preclinical candidate to a potential therapeutic agent highlights the complexities of drug development. While its future in the clinic remains uncertain, the research surrounding this molecule has significantly advanced our understanding of the role of ERβ in health and disease.

References

- 1. Prinaberel - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Evaluation of an estrogen receptor-beta agonist in animal models of human disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Erb-041, an estrogen receptor-β agonist, inhibits skin photocarcinogenesis in SKH-1 hairless mice by downregulating the WNT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ERB-041, a selective ER beta agonist, inhibits iNOS production in LPS-activated peritoneal macrophages of endometriosis via suppression of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

The Selective Estrogen Receptor β Agonist ERB-041: A Potent Modulator of the WNT/β-Catenin Signaling Pathway

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The WNT/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of numerous cancers. ERB-041, a potent and selective agonist of Estrogen Receptor β (ERβ), has emerged as a significant chemopreventive agent, demonstrating a capacity to dampen the WNT/β-catenin signaling cascade. This technical guide provides a comprehensive overview of the interaction between ERB-041 and the WNT/β-catenin pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction to the WNT/β-Catenin Signaling Pathway

The canonical WNT/β-catenin signaling pathway is integral to embryonic development and adult tissue homeostasis. In the absence of a WNT ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low.

Upon binding of a WNT ligand to a Frizzled (FZD) receptor and its co-receptor LRP5/6, the destruction complex is inactivated. This leads to the accumulation of unphosphorylated β-catenin in the cytoplasm, which then translocates to the nucleus. In the nucleus, β-catenin acts as a co-activator for the T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) family of transcription factors, driving the expression of target genes such as c-Myc and Cyclin D1, which promote cell proliferation and survival.[1]

ERB-041: Mechanism of Action on the WNT/β-Catenin Pathway

ERB-041 is a selective agonist for Estrogen Receptor β (ERβ), a nuclear receptor that can function as a tumor suppressor.[1] Studies have shown that the expression of ERβ is often lost in various cancers.[1] ERB-041 exerts its anti-cancer effects, at least in part, by downregulating the WNT/β-catenin signaling pathway.[1][2][3]

The proposed mechanism involves the ERβ-mediated suppression of key components of the WNT signaling cascade. Treatment with ERB-041 has been shown to decrease the expression of WNT ligands, such as WNT3a and WNT7b, and the Frizzled receptor FZD1.[1] This reduction in upstream signaling components leads to a decrease in the nuclear localization of β-catenin.[1] Furthermore, ERB-041 treatment has been observed to increase the phosphorylation of β-catenin, promoting its degradation.[1] Consequently, the transcription of β-catenin/TCF/LEF target genes, including c-Myc and Cyclin D1, is significantly reduced.[1]

Below is a diagram illustrating the canonical WNT/β-catenin signaling pathway and the inhibitory action of ERB-041.

Quantitative Data on the Effects of ERB-041

The inhibitory effects of ERB-041 on the WNT/β-catenin pathway have been quantified in various studies. Below are tables summarizing key findings.

Table 1: In Vivo Efficacy of ERB-041 in a Skin Photocarcinogenesis Model [1]

| Parameter | Control (UVB alone) | ERB-041 + UVB | % Reduction |

| Tumor Incidence | 100% | 75% | 25% |

| Tumors per Mouse | 8.95 ± 0.94 | 3.3 ± 0.62 | >60% |

| Tumor Volume (mm³) | Not specified | Not specified | ~84% |

Table 2: Effect of ERB-041 on WNT/β-Catenin Pathway Gene Expression in Colorectal Cancer Cell Lines

Data from RT-qPCR analysis after treatment with 60 nM ERB-041 for 48 hours. Values represent the mean ± SEM of at least three independent experiments. Statistical significance is denoted by p-values.

| Gene | Cell Line | Fold Change vs. Untreated | p-value | Reference |

| CTNNB1 (β-catenin) | HCT-116 | Significantly Reduced | < 0.05 | [1] |

| CTNNB1 (β-catenin) | Caco-2 | Significantly Reduced | < 0.01 | [1] |

| MYC (c-Myc) | HCT-116 | Significantly Reduced | < 0.05 | [1] |

| MYC (c-Myc) | Caco-2 | Significantly Reduced | < 0.01 | [1] |

| CCND1 (Cyclin D1) | Caco-2 | Significantly Reduced | < 0.01 | [1] |

Note: ERB-041 did not significantly reduce CCND1 mRNA levels in HCT-116 cells, which may be due to a CTNNB1 mutation in this cell line.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of ERB-041 on the WNT/β-catenin signaling pathway.

Western Blot Analysis of β-catenin and GSK3β

This protocol is for the detection and semi-quantification of total and phosphorylated forms of β-catenin and GSK3β.

Materials:

-

Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffers

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-β-catenin, anti-phospho-β-catenin, anti-GSK3β, anti-phospho-GSK3β, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with ERB-041 or vehicle control. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine protein concentration of the lysates.

-

Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Apply chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

TCF/LEF Luciferase Reporter Assay

This assay measures the transcriptional activity of the WNT/β-catenin pathway.

Materials:

-

TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)

-

Control plasmid with a constitutive promoter driving Renilla luciferase

-

Transfection reagent

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate.

-

Transfection: Co-transfect cells with the TCF/LEF reporter plasmid and the Renilla control plasmid.

-

Treatment: After 24 hours, treat the cells with ERB-041 or vehicle control.

-

Cell Lysis: After the desired treatment time, lyse the cells using the passive lysis buffer from the assay kit.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

Co-Immunoprecipitation (Co-IP) of β-catenin

This protocol is used to study the interaction of β-catenin with other proteins, such as members of the destruction complex.

Materials:

-

Non-denaturing lysis buffer

-

Anti-β-catenin antibody for immunoprecipitation

-

Control IgG antibody

-

Protein A/G magnetic beads or agarose resin

-

Wash buffers

-

Elution buffer

-

SDS-PAGE and Western blot reagents

Procedure:

-

Cell Lysis: Lyse treated cells with a non-denaturing lysis buffer.

-

Pre-clearing: Incubate the lysate with control IgG and protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the anti-β-catenin antibody overnight at 4°C.

-

Complex Capture: Add protein A/G beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the protein complexes from the beads.

-

Analysis: Analyze the eluted proteins by Western blot using antibodies against potential interacting partners.

Below is a diagram illustrating the general workflow for these experimental protocols.

Conclusion

ERB-041 demonstrates significant potential as a therapeutic agent through its modulation of the WNT/β-catenin signaling pathway. The available data strongly support its role in downregulating key components of this pathway, leading to reduced cell proliferation and tumor growth. The experimental protocols provided herein offer a robust framework for further investigation into the precise molecular mechanisms of ERB-041 and for the screening of other potential modulators of WNT/β-catenin signaling. This in-depth guide serves as a valuable resource for researchers and drug development professionals working to translate these findings into novel cancer therapies.

References

Prinaberel: A Selective Estrogen Receptor-β Agonist for Endometriosis Research

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Prinaberel (also known as ERB-041 or WAY-202041) is a synthetic, nonsteroidal, and highly selective agonist for the estrogen receptor-β (ERβ).[1][2] Its potential as a therapeutic agent for endometriosis stems from its ability to modulate the inflammatory processes that are central to the pathophysiology of the disease, without eliciting the proliferative effects associated with estrogen receptor-α (ERα) activation. This technical guide provides an in-depth overview of the core preclinical and clinical research on Prinaberel for endometriosis, focusing on its mechanism of action, experimental data, and relevant methodologies.

Mechanism of Action: Targeting Inflammation through ERβ

Endometriosis is an estrogen-dependent inflammatory disease. Prinaberel's therapeutic potential lies in its selective activation of ERβ, which is expressed in endometriotic tissue. This selective agonism is crucial, as ERα activation is known to promote cell proliferation, which could exacerbate the condition.

The primary anti-inflammatory mechanism of Prinaberel in the context of endometriosis involves the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4] In endometriotic lesions, inflammatory stimuli lead to the activation of NF-κB, which in turn upregulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). Prinaberel, by activating ERβ in peritoneal macrophages, has been shown to inhibit the nuclear translocation of NF-κB, thereby preventing the transcription of these inflammatory mediators.[3][4]

Signaling Pathway Diagram

Preclinical Research and Efficacy

Preclinical studies have demonstrated the potential of Prinaberel in animal models of endometriosis. The most notable findings come from studies using athymic nude mice implanted with human endometrial tissue.

Quantitative Data from Preclinical Studies

| Study Parameter | Experimental Group | Result | Reference |

| Lesion Regression | Prinaberel (ERB-041) treated mice | Complete lesion regression in 40-75% of mice | [5][6] |

| Effectiveness in different hormonal states | Gonad-intact and ovariectomized mice | Equally effective in both groups | [5][6] |

| iNOS Production | LPS-activated peritoneal macrophages from endometriosis patients treated with Prinaberel | Significant inhibition of iNOS expression | [3][4] |

| NF-κB Activation | LPS-activated peritoneal macrophages from endometriosis patients treated with Prinaberel | Prevention of NF-κB nuclear translocation | [3][4] |

Experimental Protocols

Animal Model of Endometriosis

A widely used preclinical model for evaluating endometriosis treatments involves the transplantation of human endometrial tissue into immunocompromised mice.

-

Animal Model: Athymic nude mice (either ovariectomized or intact).

-

Tissue Source: Normal human endometrial tissue fragments obtained from biopsies.

-

Implantation: Endometrial tissue fragments are implanted into the peritoneal cavity of the mice.

-

Lesion Establishment: The implanted tissue is allowed to establish and form endometriotic-like lesions over a period of 11-14 days.

-

Treatment: Following lesion establishment, mice are treated with Prinaberel (ERB-041) or a vehicle control for 15-17 days.

-

Outcome Measures: At the end of the treatment period, mice are euthanized, and the number, size, and location of endometriotic lesions are recorded. Lesions can also be collected for further analysis, such as RNA extraction.[5][6]

In Vitro Macrophage Inflammation Assay

This assay is used to assess the anti-inflammatory effects of Prinaberel on peritoneal macrophages.

-

Cell Source: Peritoneal macrophages (PMs) are isolated from women with and without endometriosis.

-

Cell Culture: The isolated PMs are cultured in appropriate media.

-

Treatment: Cells are pre-treated with varying concentrations of Prinaberel (ERB-041) for a specified period (e.g., 0.5 to 8 hours).

-

Inflammatory Challenge: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Outcome Measures: The levels of inflammatory markers, such as iNOS protein, are measured using techniques like immunoblotting. The nuclear translocation of NF-κB (p65 subunit) is also assessed by immunoblotting of nuclear extracts.[3][4]

Experimental Workflow Diagram

Clinical Development

Prinaberel has been evaluated in Phase 2 clinical trials for the treatment of endometriosis-associated symptoms.

Overview of Clinical Trials

Two key Phase 2 clinical trials have been conducted to evaluate the safety and efficacy of Prinaberel in women with endometriosis:

-

NCT00318500: This study was designed to evaluate the safety and efficacy of two different doses of Prinaberel (ERB-041) on the reduction of symptoms associated with endometriosis in reproductive-aged women.[7][8]

-

NCT00110487: This study also aimed to evaluate Prinaberel (ERB-041) in women of reproductive age with endometriosis.[9]

While these trials have been completed, detailed results have not been widely published in peer-reviewed literature. The primary purpose of these studies was to assess the potential of Prinaberel to alleviate endometriosis-related pain and other symptoms.

Conclusion and Future Directions

Prinaberel represents a targeted therapeutic approach for endometriosis by selectively activating ERβ to exert anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway. Preclinical data in animal models have shown promising results in causing the regression of endometriotic lesions. Although Phase 2 clinical trials have been completed, the public availability of detailed results remains limited.

For researchers and drug development professionals, further investigation into the downstream targets of ERβ activation by Prinaberel in endometriotic cells is warranted. A more comprehensive understanding of the dose-response relationship and the long-term efficacy and safety profile is necessary for its potential advancement as a novel treatment for endometriosis. The selective nature of Prinaberel offers a potential advantage over current hormonal therapies by minimizing ERα-mediated side effects. Future research should focus on elucidating the complete molecular mechanism and translating the promising preclinical findings into clinically significant outcomes for patients with endometriosis.

References

- 1. A selective estrogen receptor-beta agonist causes lesion regression in an experimentally induced model of endometriosis. | Department of Obstetrics and Gynecology [vumc.org]

- 2. Prinaberel - Wikipedia [en.wikipedia.org]

- 3. ERB-041, a selective ER beta agonist, inhibits iNOS production in LPS-activated peritoneal macrophages of endometriosis via suppression of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ERB-041, a selective ER beta agoni ... | Article | H1 Connect [archive.connect.h1.co]

- 5. A selective estrogen receptor-beta agonist causes lesion regression in an experimentally induced model of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. go.drugbank.com [go.drugbank.com]

The Pharmacodynamics of Prinaberel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prinaberel (also known as ERB-041) is a potent and highly selective synthetic, non-steroidal agonist of the Estrogen Receptor β (ERβ)[1]. As a selective ERβ agonist, Prinaberel has been investigated for its potential therapeutic applications in a variety of conditions, including endometriosis, rheumatoid arthritis, and certain types of cancer[1]. This technical guide provides an in-depth overview of the pharmacodynamics of Prinaberel, focusing on its mechanism of action, quantitative pharmacological parameters, and the experimental methodologies used to elucidate its activity.

Core Mechanism of Action

Prinaberel exerts its biological effects primarily through the activation of ERβ, a nuclear hormone receptor that functions as a ligand-activated transcription factor. Upon binding to Prinaberel, ERβ undergoes a conformational change, allowing it to dimerize and translocate to the nucleus. Within the nucleus, the Prinaberel-ERβ complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.

The selectivity of Prinaberel for ERβ over ERα is a key feature of its pharmacodynamic profile, with a reported selectivity of over 200-fold[2]. This selectivity is crucial as ERα and ERβ often have distinct and sometimes opposing physiological roles. The activation of ERβ by Prinaberel has been shown to influence several key signaling pathways implicated in cell proliferation, apoptosis, and inflammation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the pharmacodynamics of Prinaberel.

Table 1: Estrogen Receptor Binding Affinity of Prinaberel

| Species | Receptor | Parameter | Value (nM) |

| Human | ERβ | IC50 | 5.4[2] |

| Rat | ERβ | IC50 | 3.1[2] |

| Mouse | ERβ | IC50 | 3.7[2] |

| Human | ERα | Selectivity | >200-fold vs. ERβ[2] |

Note: IC50 (half maximal inhibitory concentration) in this context refers to the concentration of Prinaberel required to displace 50% of a radiolabeled ligand from the estrogen receptor. A lower IC50 value indicates a higher binding affinity.

Table 2: In Vitro Efficacy of Prinaberel in Ovarian Cancer Cells

| Cell Line | Parameter | Value (µM) |

| SKOV-3 | Apoptosis Induction | 10[2] |

Note: This value represents the concentration at which Prinaberel was observed to promote apoptosis in SKOV-3 ovarian cancer cells after 48 hours of treatment[2]. Further studies are required to determine a full dose-response curve and EC50 value for this effect.

Key Signaling Pathways Modulated by Prinaberel

Prinaberel's activation of ERβ leads to the modulation of critical intracellular signaling pathways, primarily the WNT/β-catenin and PI3K/AKT pathways.

WNT/β-catenin Signaling Pathway

Prinaberel has been shown to dampen the WNT/β-catenin signaling pathway[2]. In the canonical WNT pathway, the absence of a WNT ligand leads to the phosphorylation and subsequent degradation of β-catenin. Upon WNT binding to its receptor, this degradation is inhibited, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation. By activating ERβ, Prinaberel interferes with this process, leading to a reduction in β-catenin levels and a decrease in the transcription of its target genes.

PI3K/AKT Signaling Pathway

Prinaberel has also been observed to diminish the phosphorylation of PI3K and AKT[2]. The PI3K/AKT pathway is a critical signaling cascade that promotes cell survival and proliferation while inhibiting apoptosis. Activation of this pathway leads to the phosphorylation and activation of AKT, which in turn phosphorylates a variety of downstream targets that regulate these cellular processes. By reducing the phosphorylation of PI3K and AKT, Prinaberel effectively inhibits this pro-survival pathway, contributing to its anti-cancer effects.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacodynamics of Prinaberel.

Cell Proliferation Assay (MTT Assay)

This protocol is a representative method for assessing the effect of Prinaberel on the proliferation of cancer cells.

Objective: To determine the dose- and time-dependent effects of Prinaberel on the viability and proliferation of a cancer cell line (e.g., A431 squamous cell carcinoma cells).

Materials:

-

Prinaberel (ERB-041)

-

A431 human squamous cell carcinoma cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Culture: Culture A431 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Harvest cells using trypsin-EDTA and seed them into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium. Allow the cells to adhere for 24 hours.

-

Prinaberel Treatment: Prepare a stock solution of Prinaberel in DMSO. Dilute the stock solution in culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Prinaberel. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours).

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plates for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the Prinaberel concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes a method to assess the induction of apoptosis by Prinaberel in ovarian cancer cells.

Objective: To quantify the percentage of apoptotic and necrotic SKOV-3 ovarian cancer cells after treatment with Prinaberel.

Materials:

-

Prinaberel (ERB-041)

-

SKOV-3 human ovarian cancer cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Culture: Culture SKOV-3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Seed SKOV-3 cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

-

Prinaberel Treatment: Treat the cells with Prinaberel at a concentration of 10 µM (or a range of concentrations) for 48 hours. Include a vehicle control.

-

Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

-

Staining:

-

Wash the cell pellet twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Data Analysis:

-

Annexin V-negative/PI-negative cells are considered viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative/PI-positive cells are considered necrotic.

-

Quantify the percentage of cells in each quadrant.

-

Conclusion

Prinaberel is a potent and selective ERβ agonist with a well-defined mechanism of action that involves the modulation of key signaling pathways such as WNT/β-catenin and PI3K/AKT. Its ability to inhibit cell proliferation and induce apoptosis in cancer cells highlights its therapeutic potential. The experimental protocols detailed in this guide provide a framework for the continued investigation of Prinaberel's pharmacodynamics and the exploration of its clinical utility. Further research focusing on generating comprehensive dose-response data for its various cellular effects will be crucial for its future development.

References

Methodological & Application

Application Notes and Protocols: Prinaberel (ERB-041) in In Vitro Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction Prinaberel (also known as ERB-041 or WAY-202041) is a synthetic, non-steroidal, and highly potent and selective agonist for the estrogen receptor β (ERβ).[1][2] It exhibits over 200-fold selectivity for ERβ over ERα, making it a valuable tool for investigating the specific roles of ERβ in various biological processes.[1] Research has demonstrated its potential in modulating cancer cell proliferation, differentiation, apoptosis, and inflammation, primarily through the dampening of the WNT/β-catenin and PI3K/AKT signaling pathways.[1][3][4] These application notes provide detailed protocols for the in vitro use of Prinaberel in cell culture experiments.

Data Presentation

Table 1: Binding Affinity of Prinaberel (ERB-041)

This table summarizes the half-maximal inhibitory concentration (IC50) of Prinaberel for estrogen receptor β from different species, indicating its high affinity.

| Species | Receptor | IC50 Value |

| Human | ERβ | 5.4 nM[1] |

| Rat | ERβ | 3.1 nM[1] |

| Mouse | ERβ | 3.7 nM[1] |

Table 2: Summary of In Vitro Effects of Prinaberel (ERB-041) on Various Cancer Cell Lines

This table outlines the experimental conditions and observed biological effects of Prinaberel treatment on different cancer cell lines.

| Cell Line | Cancer Type | Concentration | Duration | Key Observed Effects |

| A431, SCC13 | Squamous Cell Carcinoma | 0-60 µM | 24 hours | Induces cell differentiation and cell cycle arrest; reduces colony formation.[1] |

| A431 | Squamous Cell Carcinoma | 0.01-10 µM | Not Specified | Inhibits cell proliferation in a dose- and time-dependent manner; reduces expression of p-NFκBp65, iNOS, COX-2, p-PI3K, and p-AKT.[1] |

| SKOV-3 | Ovarian Cancer | 10 µM | 48 hours | Promotes apoptosis.[1] |

| Ovarian Cancer Cells | Ovarian Cancer | Not Specified | Not Specified | Decreased cell migration, invasion, proliferation, and sphere formation; induced cell cycle arrest and apoptosis.[4] |

| HCT-116, Caco-2 | Colon Cancer | 60 nM | 48 hours | Increased mRNA levels of ESR2 (ERβ) and HPGD (15-PGDH); decreased mRNA levels of PTGS2 (COX-2), CTNNB1 (β-catenin), CCND1 (cyclin D1), and MYC.[5] |

| HT-29, Caco-2 | Colon Cancer | Not Specified | Not Specified | Induces phosphorylation of β-catenin.[5] |

| SW-480 | Colon Cancer | 60 nM | 48 hours | Reduced expression of active β-catenin and COX-2; increased expression of 15-PGDH.[5] |

| CMT-U27, CF41.Mg | Canine Mammary Tumor | Not Specified | Not Specified | Synergistically (with genistein) inhibited cell proliferation, induced apoptosis, and caused cell cycle arrest.[6][7] |

Experimental Protocols

Protocol 1: General Cell Culture and Prinaberel (ERB-041) Treatment

This protocol provides a general workflow for culturing cells and treating them with Prinaberel.

Materials:

-

Cell line of interest (e.g., A431, SKOV-3, HCT-116)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

Prinaberel (ERB-041) powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-buffered saline (PBS), sterile

-

Cell culture flasks/plates

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

-

Cell Culture: Maintain the selected cell line in complete growth medium in a humidified incubator at 37°C with 5% CO2. Subculture cells as needed to maintain logarithmic growth.

-

Stock Solution Preparation: Prepare a high-concentration stock solution of Prinaberel (e.g., 10 mM) by dissolving the powder in sterile DMSO. Aliquot the stock solution into small volumes and store at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles.

-

Cell Seeding: Trypsinize and count the cells. Seed the cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that will ensure they are in the exponential growth phase (typically 60-70% confluency) at the time of treatment. Allow cells to adhere overnight.

-

Prinaberel Treatment:

-

On the day of the experiment, prepare working solutions of Prinaberel by diluting the stock solution in a complete growth medium to the desired final concentrations (e.g., 10 nM to 10 µM).[1]

-

Prepare a vehicle control using the same final concentration of DMSO as in the highest Prinaberel concentration group.

-

Remove the old medium from the cells and wash once with sterile PBS.

-

Add the medium containing the appropriate concentrations of Prinaberel or the vehicle control to the cells.

-

-

Incubation: Return the cells to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Downstream Analysis: Following incubation, harvest the cells for subsequent analysis as described in the following protocols.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Prinaberel - Wikipedia [en.wikipedia.org]

- 3. Erb-041, an estrogen receptor-β agonist, inhibits skin photocarcinogenesis in SKH-1 hairless mice by downregulating the WNT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estrogen receptor modulators genistein, daidzein and ERB-041 inhibit cell migration, invasion, proliferation and sphere formation via modulation of FAK and PI3K/AKT signaling in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synergistic Anti-Cancer Effects of ERB-041 and Genistein through Estrogen Receptor Suppression-Mediated PI3K/AKT Pathway Downregulation in Canine Mammary Gland Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparing Prinaberel Stock Solution in DMSO: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prinaberel (also known as ERB-041) is a synthetic, non-steroidal, and highly selective agonist for the estrogen receptor β (ERβ).[1][2] Its high selectivity for ERβ over ERα makes it a valuable tool for elucidating the specific roles of ERβ in various physiological and pathological processes.[2][3] Research has indicated the potential of selective ERβ agonists like Prinaberel in the treatment of conditions such as inflammatory bowel disease, rheumatoid arthritis, endometriosis, and certain cancers.[1][3][4] Accurate and consistent preparation of Prinaberel stock solutions is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving Prinaberel for in vitro studies due to its high solubilizing capacity for organic molecules.[3][5]

This document provides detailed application notes and protocols for the preparation, storage, and handling of Prinaberel stock solutions in DMSO.

Quantitative Data Summary

For accurate preparation of Prinaberel stock solutions, it is essential to have the following quantitative data readily available.

| Property | Value | Reference |

| Molecular Weight | 271.25 g/mol | [4] |

| Solubility in DMSO | ≥ 40 mg/mL (≥ 147.47 mM) | [3] |

| Appearance | Crystalline solid | |

| CAS Number | 524684-52-4 | [6] |

Experimental Protocols

Materials and Equipment

-

Prinaberel powder

-

Anhydrous (or low water content) Dimethyl Sulfoxide (DMSO)

-

Sterile, amber glass vials or polypropylene microcentrifuge tubes

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Optional: Sonicator water bath

Protocol for Preparing a 10 mM Prinaberel Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many in vitro assays. Adjustments can be made based on specific experimental needs.

1. Calculation:

-

Objective: Prepare 1 mL of a 10 mM Prinaberel stock solution.

-

Formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

-

Calculation: Mass (mg) = 10 mmol/L x 0.001 L x 271.25 g/mol = 2.7125 mg

2. Weighing the Compound:

-

Tare a sterile, amber glass vial or a polypropylene microcentrifuge tube on a calibrated analytical balance.

-

Carefully weigh out approximately 2.71 mg of Prinaberel powder into the tared vial. Record the exact weight.

3. Dissolution:

-

Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the Prinaberel powder. For an exact weight of 2.7125 mg, you would add 1 mL of DMSO.

-

Note: It is crucial to use fresh, anhydrous DMSO as hygroscopic DMSO can significantly impact the solubility of the product.[3]

-

-

Tightly cap the vial.

-

Vortex the solution vigorously for 1-2 minutes until the Prinaberel is completely dissolved. A clear solution should be observed.

-

If the compound does not readily dissolve, brief sonication in a water bath can be used to aid dissolution.

4. Aliquoting and Storage:

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene tubes.[3]

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[3]

Preparation of Working Solutions

For most cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.1% v/v) to minimize solvent-induced toxicity or off-target effects.[7]

Example: Preparing a 10 µM working solution from a 10 mM stock:

-

Perform a serial dilution of the 10 mM stock solution in DMSO to an intermediate concentration (e.g., 1 mM).

-

Further dilute the intermediate stock solution into the final aqueous culture medium to achieve the desired working concentration of 10 µM. For example, add 1 µL of a 10 mM stock to 999 µL of culture medium for a final concentration of 10 µM with 0.1% DMSO.

-

Important: To prevent precipitation, it is best to make initial serial dilutions in DMSO before the final dilution into the aqueous medium.[7] Always add the DMSO stock to the aqueous solution and mix immediately.

-

Visualizations

Experimental Workflow

Caption: Workflow for preparing Prinaberel stock and working solutions.

Simplified Signaling Pathway of Prinaberel

Caption: Simplified signaling pathway of Prinaberel via ERβ activation.

Safety Precautions

-

Handle Prinaberel powder in a chemical fume hood or a ventilated enclosure.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Consult the Safety Data Sheet (SDS) for comprehensive safety and handling information.

Conclusion

The protocols and information provided in this document are intended to assist researchers in the accurate and safe preparation of Prinaberel stock solutions in DMSO. Adherence to these guidelines will help ensure the integrity of the compound and the reproducibility of experimental results. Always refer to the manufacturer's instructions and relevant literature for the most up-to-date information.

References

- 1. Prinaberel - Wikipedia [en.wikipedia.org]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prinaberel | C15H10FNO3 | CID 656954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]

Application Notes and Protocols for Prinaberel (ERB-041) in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prinaberel (also known as ERB-041) is a potent and highly selective synthetic, nonsteroidal agonist for the estrogen receptor β (ERβ).[1][2] ERβ is increasingly recognized as a tumor suppressor in various cancers, including breast, ovarian, colorectal, and prostate cancer. Activation of ERβ by agonists like Prinaberel has been shown to inhibit cancer cell proliferation, induce apoptosis, and reduce inflammation, making it a promising candidate for cancer therapy. These application notes provide detailed protocols and data for the use of Prinaberel in preclinical xenograft models to evaluate its anti-cancer efficacy.

Mechanism of Action

Prinaberel exerts its anti-tumor effects through the modulation of several key signaling pathways. Upon binding to ERβ, Prinaberel can dampen the pro-proliferative WNT/β-catenin signaling pathway and suppress the PI3K/AKT pathway, which is crucial for cell survival and growth.[3] Additionally, Prinaberel has been shown to reduce the expression of pro-inflammatory proteins such as p-NFκBp65, iNOS, and COX-2.[3] This multi-faceted mechanism leads to the induction of apoptosis, cell cycle arrest, and an overall reduction in tumor growth and invasion.[3][4]

Data Presentation

In Vivo Efficacy of Prinaberel in a Murine Carcinogenesis Model

| Animal Model | Treatment | Dosage and Administration | Tumor Incidence Reduction | Tumor Volume Reduction | Reference |

| SKH-1 hairless mice | Prinaberel (ERB-041) | 2 mg/mouse in 200µl ethanol, topical application | 60% | 84% | [1] |

Experimental Protocols

Protocol 1: Topical Prinaberel in a UVB-Induced Skin Carcinogenesis Model